N-[2-(3-bromoanilino)ethyl]-3,5-dimethyloxolane-2-carboxamide
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Overview
Description
N-[2-(3-bromoanilino)ethyl]-3,5-dimethyloxolane-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a brominated aniline moiety and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-bromoanilino)ethyl]-3,5-dimethyloxolane-2-carboxamide typically involves multiple steps:
Bromination of Aniline: The starting material, aniline, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) to yield 3-bromoaniline.
Formation of the Oxolane Ring: The oxolane ring is synthesized through a cyclization reaction involving appropriate precursors, such as diols or epoxides, under acidic or basic conditions.
Coupling Reaction: The 3-bromoaniline is then coupled with an ethylamine derivative to form the intermediate N-[2-(3-bromoanilino)ethyl]amine.
Amidation: Finally, the intermediate is reacted with 3,5-dimethyloxolane-2-carboxylic acid or its derivatives under amidation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and amidation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-bromoanilino)ethyl]-3,5-dimethyloxolane-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aniline and oxolane moieties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted aniline derivatives, while hydrolysis will produce the corresponding carboxylic acid and amine.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure, which may interact with biological targets.
Materials Science: The compound can be used in the synthesis of novel polymers or materials with specific properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(3-bromoanilino)ethyl]-3,5-dimethyloxolane-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the oxolane ring could play crucial roles in binding to the target molecules, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-bromoanilino)ethyl]-3,5-dimethyloxolane-2-carboxamide
- N-[2-(4-bromoanilino)ethyl]-3,5-dimethyloxolane-2-carboxamide
- N-[2-(3-chloroanilino)ethyl]-3,5-dimethyloxolane-2-carboxamide
Uniqueness
N-[2-(3-bromoanilino)ethyl]-3,5-dimethyloxolane-2-carboxamide is unique due to the specific position of the bromine atom on the aniline ring, which can significantly influence its chemical reactivity and biological activity. The presence of the oxolane ring also adds to its distinctiveness, potentially affecting its solubility and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-(3-bromoanilino)ethyl]-3,5-dimethyloxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-10-8-11(2)20-14(10)15(19)18-7-6-17-13-5-3-4-12(16)9-13/h3-5,9-11,14,17H,6-8H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFXDACZMNZAFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC1C(=O)NCCNC2=CC(=CC=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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